molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0

N-(3-Hydroxyphenyl)benzamide

Cat. No.: B3021509
CAS No.: 3743-28-0
M. Wt: 213.23 g/mol
InChI Key: SYNOBHNBCHZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-(3-Hydroxyphenyl)benzamide within Benzamide (B126) Chemistry Research

Benzamides represent a crucial class of organic compounds derived from benzoic acid and find extensive application in industrial and pharmaceutical chemistry. nih.gov The amide bond is a fundamental functional group prevalent in numerous natural products and synthetic molecules, underscoring its importance. nih.gov Benzamide derivatives are known to exhibit a wide array of biological activities, including acting as enzyme inhibitors, anti-inflammatory agents, and having applications in the central nervous system. nih.gov

This compound serves as a key intermediate and structural motif in the synthesis of more complex molecules. Its synthesis is straightforward, commonly achieved through the condensation of 3-aminophenol (B1664112) with benzoyl chloride in an aqueous medium. researchgate.net This accessibility allows researchers to readily generate a parent molecule from which a diverse library of derivatives can be prepared, primarily through modification of the hydroxyl group. researchgate.net The presence of both a hydroxyl group and an amide linkage provides two key sites for chemical derivatization, enabling the exploration of structure-activity relationships.

Significance of this compound in Contemporary Medicinal Chemistry and Drug Discovery Research

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a compound of interest in drug discovery programs.

One notable area of research involves its use in the development of enzyme inhibitors. For instance, this compound and its O-alkylated derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). researchgate.net Some of these derivatives have shown promising inhibitory potential against cholinesterases, enzymes implicated in the progression of Alzheimer's disease. researchgate.net

Furthermore, the this compound core has been incorporated into more complex molecules targeting other diseases. For example, it has been used as a building block in the synthesis of selective kappa opioid receptor antagonists, which are being investigated for the treatment of depression, anxiety, and substance abuse disorders. acs.org In the field of oncology, derivatives of this compound have been explored as inhibitors of Wip1 phosphatase, a potential target in cancer therapy. nih.gov The core structure is also being investigated in the development of new antitubercular agents. jst.go.jp

The ability to systematically modify the this compound structure and observe the corresponding changes in biological activity makes it a powerful tool for medicinal chemists in the rational design of new and effective drugs.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂ molport.com
Molecular Weight 213.23 g/mol molport.com
Melting Point 152-154 °C researchgate.net
Appearance White solid jst.go.jp
CAS Number 3743-28-0 molport.com
Spectroscopic Data of this compound
TechniqueDataSource
¹H-NMR (400 MHz, CDCl₃) δ 7.89 (dd, J = 1.5, 7.0 Hz, 2H), 7.56 (br t, J = 7.5 Hz, 1H), 7.49 (br t, J = 7.0 Hz, 2H), 7.29 (t, J = 2.0 Hz, 1H), 7.145 (t, J = 8.0 Hz, 1H), 7.08 (m, 1H), 6.58 (ddd, J = 1.0, 2.5, 8.0 Hz, 1H) researchgate.net
IR (KBr, cm⁻¹) 3420 (O-H), 3230 (N-H), 1620 (C=O), 1600-1517 (C=C, aromatic) researchgate.net
EIMS (m/z) 213 [M]⁺, 105 [C₆H₅CO]⁺ researchgate.net
Enzyme Inhibition Data for this compound Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Source
N-(3-ethoxyphenyl)benzamideButyrylcholinesterase (BChE)22.24 ± 0.53 researchgate.net
N-(3-propoxyphenyl)benzamideButyrylcholinesterase (BChE)19.55 ± 0.95 researchgate.net
N-(3-butoxyphenyl)benzamideButyrylcholinesterase (BChE)13.66 ± 0.31 researchgate.net
4-amino-3-(cyclohexylmethyl)-N-(3-hydroxyphenyl)benzamide phosphate (B84403) derivative (22g)Wip1 Phosphatase28.1 ± 0.98 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOBHNBCHZOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190876
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-28-0
Record name Benzamide, N-(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 3 Hydroxyphenyl Benzamide

Established Synthetic Routes for N-(3-Hydroxyphenyl)benzamide

The synthesis of the core structure of this compound is primarily achieved through condensation reactions, with various methods available to optimize yield and purity.

Condensation Reactions with 3-Hydroxyaniline and Benzoyl Chloride

The most direct and widely cited method for synthesizing this compound is the condensation reaction between 3-hydroxyaniline (3-aminophenol) and benzoyl chloride. Current time information in Bangalore, IN.researchgate.net This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous medium where a base is used to neutralize the hydrochloric acid byproduct. testbook.combyjus.com The use of a biphasic system, consisting of water and an organic solvent like dichloromethane, is common. testbook.com The base, such as sodium hydroxide (B78521) or triethylamine, facilitates the reaction by neutralizing the generated HCl, thus preventing the protonation of the amine reactant. testbook.combyjus.com

The general reaction is as follows:

3-Hydroxyaniline + Benzoyl Chloride → this compound + HCl

This method is valued for its straightforward procedure, yielding the solid product which can be purified through filtration and washing. Current time information in Bangalore, IN.asianpubs.org

Alternative Synthetic Approaches and Yield Optimization

While the Schotten-Baumann reaction is common, alternative methods exist that can offer advantages in terms of yield and substrate scope. One such approach involves the use of peptide coupling agents. smolecule.comevitachem.com In this method, 3-hydroxyaniline is coupled with benzoic acid (instead of benzoyl chloride) using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base such as triethylamine. smolecule.com

Strategies for yield optimization often focus on reaction conditions. For instance, in coupling reactions, using anhydrous solvents like dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen) can minimize side reactions like hydrolysis. Maintaining low temperatures (0–5 °C) during the initial mixing of reagents can control exothermic reactions and prevent the formation of byproducts. For industrial-scale synthesis, continuous flow reactors are being explored to improve efficiency and yield. smolecule.com The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) to ensure completion before workup and purification.

O-Alkylation Strategies for this compound Derivatives

The phenolic hydroxyl group on the this compound scaffold is a prime site for derivatization, particularly through O-alkylation, which introduces an ether linkage.

Synthesis of Novel O-Substituted Benzamide (B126) Analogues

A primary strategy for creating derivatives is the O-alkylation of the parent this compound. Current time information in Bangalore, IN.researchgate.net This is typically achieved by reacting the parent molecule with various alkyl halides. Current time information in Bangalore, IN.google.com.na The reaction is conducted in the presence of a base, such as sodium ethoxide in ethanol (B145695) or sodium hydride in DMF, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Current time information in Bangalore, IN.researchgate.net This ion then attacks the alkyl halide in a nucleophilic substitution reaction.

The general scheme for this derivatization is:

This compound + Alkyl Halide (R-X) --(Base)--> N-(3-Alkoxyphenyl)benzamide

This method has been successfully used to prepare a series of O-substituted analogues, including methoxy (B1213986), ethoxy, and propoxy derivatives, by refluxing the reactants for a set period, often around two hours. Current time information in Bangalore, IN.

Impact of Alkyl Halides on Derivatization Efficiency

The efficiency of the O-alkylation reaction, measured by the chemical yield, is influenced by the nature of the alkyl halide used. Research has demonstrated the synthesis of various derivatives with differing yields based on the alkyl halide. For instance, the reaction of this compound with different alkyl halides has produced a range of O-alkylated products with yields often exceeding 70%.

Below is a table summarizing the yields obtained from the O-alkylation with various alkyl halides under specific reaction conditions.

Alkyl HalideResulting DerivativeYield (%)
Methyl IodideN-(3-Methoxyphenyl)benzamide70.42 Current time information in Bangalore, IN.
Ethyl BromideN-(3-Ethoxyphenyl)benzamide78.76 Current time information in Bangalore, IN.
n-Propyl BromideN-(3-Propoxyphenyl)benzamide81.58 Current time information in Bangalore, IN.
Isopropyl ChlorideN-[3-(Propan-2-yloxy)phenyl]benzamide73.6 Current time information in Bangalore, IN.
n-Butyl BromideN-(3-Butoxyphenyl)benzamide74.6 Current time information in Bangalore, IN.
Table 1: Yields of O-Alkylated this compound Derivatives. Current time information in Bangalore, IN.

The data suggests that primary alkyl halides like n-propyl bromide can provide higher yields compared to some secondary (isopropyl chloride) or other primary halides under these specific conditions. Factors such as steric hindrance of the alkyl halide and the reactivity of the halide (iodide vs. bromide vs. chloride) can play a role in the reaction's efficiency. sit.edu.cn

Structural Modifications and Scaffold Diversity in this compound Research

Beyond O-alkylation, researchers have explored numerous other structural modifications to the this compound scaffold to create a diverse library of compounds. These modifications can occur on either the hydroxyphenyl ring or the benzoyl moiety. rsc.org

One area of modification involves introducing different substituents onto the phenyl rings. For example, derivatives have been synthesized with additional groups such as bromo or acetyl substituents on the hydroxyphenyl ring. vulcanchem.com Another approach involves altering the benzoyl portion of the molecule entirely. For instance, instead of benzoyl chloride, substituted benzoyl chlorides can be used in the initial condensation step to introduce groups onto the second aromatic ring. researchgate.net

Furthermore, more complex heterocyclic structures can be incorporated. Research has shown the synthesis of derivatives where a tetrazole ring is attached to the benzoyl part of the molecule, creating N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. smolecule.com Similarly, benzothiazole (B30560) moieties have been fused to the core structure, leading to complex molecules like N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide. vulcanchem.com These extensive modifications highlight the versatility of the this compound scaffold in generating chemical diversity. rsc.org

Incorporation of Aromatic Amide-Substituted Benzimidazole-Derived Chalcones

The synthesis of benzimidazole-derived chalcones incorporating an aromatic amide moiety represents a significant area of chemical exploration. One synthetic approach involves the initial acetylation of 2-methyl benzimidazole (B57391), followed by a Claisen-Schmidt condensation with various aromatic aldehydes in an alkaline medium to form the chalcone (B49325) core. derpharmachemica.com These chalcones can then be further modified. For instance, treatment with hydrogen peroxide in glacial acetic acid can yield an oxirane derivative. derpharmachemica.com Subsequent reaction of this epoxide with different substituted amines leads to the formation of novel amino alcohol derivatives. derpharmachemica.com

Another strategy involves the cyclization of benzimidazolyl chalcones with reagents like hydrazine (B178648) hydrate (B1144303) to produce pyrazole-substituted benzimidazoles. derpharmachemica.com These synthetic routes allow for the creation of a library of complex molecules where the this compound scaffold can be conceptually integrated, offering a pathway to novel compounds with potential biological activities. The combination of the benzimidazole nucleus, known for its presence in Vitamin B12 and various bioactive compounds, with the chalcone framework results in hybrid molecules with diverse pharmacological potential. derpharmachemica.com

Synthesis of N-(4-Hydroxy-N-(3-hydroxyphenyl)benzamide) and Related Polyhydroxyamides

The synthesis of polyhydroxyamides, including N-(4-hydroxy-N-(3-hydroxyphenyl)benzamide), can be achieved through a direct amide coupling reaction. This typically involves the condensation of an aminophenol with a hydroxybenzoic acid. tandfonline.com A common method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. The reaction is generally carried out by refluxing the reactants in a solvent such as acetone (B3395972) under a nitrogen atmosphere. tandfonline.com Following the reaction, the solvent is evaporated, and the resulting solid is purified by dissolving it in an organic solvent like ethyl acetate (B1210297) and washing with aqueous acid and base solutions to remove unreacted starting materials and byproducts. tandfonline.com This straightforward approach allows for the formation of benzamides with multiple hydroxyl groups, which can influence the molecule's solubility and potential for hydrogen bonding.

Benzamide Analogs with Modified Phenyl Rings (e.g., Fluorinated, Chlorinated, Brominated, Nitrated)

The phenyl rings of this compound can be readily modified with various substituents, such as halogens and nitro groups, to generate a wide range of analogs.

Fluorinated Analogs: Fluorinated benzamides are of significant interest in medicinal chemistry. The synthesis of these compounds can be achieved through standard amidation procedures. For example, fluorinated benzoyl chlorides can be reacted with the appropriate aminophenol to yield the desired N-(hydroxyphenyl)benzamide derivative. nih.gov The introduction of fluorine can alter the electronic properties and metabolic stability of the molecule. capes.gov.brnih.gov

Chlorinated Analogs: Chlorinated derivatives can be synthesized by reacting a chloro-substituted benzoyl chloride with an aminophenol. For instance, 2-chloro-N-(3-hydroxyphenyl)benzamide can be prepared by the condensation of 2-chlorobenzoyl chloride with 3-aminophenol (B1664112) in the presence of a base. Similarly, analogs with chlorine on the hydroxyphenyl ring can be prepared from the corresponding chlorinated aminophenol. jst.go.jp

Brominated Analogs: Brominated analogs have been synthesized through various routes. One method involves the bromination of a precursor like 3-hydroxybenzaldehyde, which can then be converted to the corresponding amine and subsequently acylated with benzoyl chloride. scielo.org.mx Alternatively, direct bromination of a pre-formed benzamide is possible. For example, N-(4-Bromo-3-hydroxyphenyl)benzamide has been synthesized from 4-bromo-3-hydroxybenzoic acid and aniline (B41778). jst.go.jp

Nitrated Analogs: The synthesis of nitrated benzamides, such as N-(3-hydroxyphenyl)-4-nitro-benzamide, involves the reaction of a nitro-substituted benzoyl chloride with 3-aminophenol. epa.gov The nitro group is a strong electron-withdrawing group that can significantly influence the chemical reactivity and biological activity of the parent molecule.

Table 1: Synthesis of Halogenated and Nitrated this compound Analogs

Derivative Type Synthetic Precursors Key Reaction
Fluorinated Fluorinated benzoyl chloride, Aminophenol Amidation
Chlorinated 2-Chlorobenzoyl chloride, 3-Aminophenol Amidation
Brominated 4-Bromo-3-hydroxybenzoic acid, Aniline Amidation
Nitrated 4-Nitrobenzoyl chloride, 3-Aminophenol Amidation

Integration of Nitrogen-Containing Heterocyclic Systems

The this compound scaffold has been integrated with various nitrogen-containing heterocyclic systems to create novel molecular architectures. These modifications often aim to explore new chemical space and identify compounds with specific biological targets.

Tetrazole Derivatives: N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a notable example where a tetrazole ring is incorporated. smolecule.com The synthesis of such compounds typically involves the coupling of a tetrazole-substituted benzoic acid with 3-aminophenol. The tetrazole ring is a bioisostere of a carboxylic acid and can influence the acidity and binding properties of the molecule. smolecule.com

Pyridyl Analogs: The synthesis of N-(3-hydroxy-2-pyridyl)benzamides involves the reaction of 2-amino-3-pyridinol with various carboxylic acid chlorides. tandfonline.comtandfonline.com This is typically carried out in a biphasic system of diethyl ether and water with a weak base like sodium bicarbonate. tandfonline.com The carboxylic acid chlorides are often prepared in situ by reacting the corresponding carboxylic acid with thionyl chloride. tandfonline.com

Piperazine (B1678402) Derivatives: Complex structures incorporating a piperazine linker have also been developed. For example, N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been synthesized. acs.orgnih.gov The synthesis of these compounds often involves multi-step sequences, including peptide coupling reactions using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

Development of Benzamide-Thiourea Derivatives

The derivatization of this compound to include a thiourea (B124793) moiety has led to the development of a class of compounds with interesting chemical properties. The general synthesis of these derivatives involves the reaction of a benzoyl isothiocyanate with an appropriate amine. nih.govsemanticscholar.org

To prepare these compounds, a substituted benzoyl chloride is first reacted with potassium thiocyanate (B1210189) (KSCN) in a solvent like acetone to generate the benzoyl isothiocyanate in situ. nih.govsemanticscholar.org This reactive intermediate is then treated with an aniline or another primary amine to yield the final 1-aroyl-3-aryl thiourea derivative. nih.gov This modular approach allows for the synthesis of a diverse library of benzamide-thiourea compounds by varying the substituents on both the benzoyl and the aryl amine components. tjnpr.orgresearchgate.net

Advanced Synthetic Techniques in this compound Research

Ultrasound-Assisted Synthesis of Benzamide Scaffolds

Ultrasound-assisted synthesis has emerged as a green chemistry tool to enhance the efficiency of chemical reactions, including the synthesis of benzamide scaffolds. nih.govsciforum.net This technique utilizes the energy of ultrasonic waves to promote reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods like refluxing. nih.govsciforum.net

For instance, the synthesis of azetidinone derivatives from benzamide precursors has been shown to be significantly accelerated by ultrasound. nih.govsciforum.net The cyclization of a Schiff base with chloroacetyl chloride, a key step in forming the azetidinone ring, can be completed in a much shorter time frame (e.g., 2 hours) with ultrasound compared to conventional heating (8-10 hours). nih.gov The use of ultrasound can also reduce the need for large quantities of hazardous solvents, making the process more environmentally friendly. sciforum.netresearchgate.net This method has been applied to the synthesis of various heterocyclic systems attached to a benzamide core, demonstrating its broad applicability in generating diverse chemical libraries. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Azetidinone Derivatives

Synthesis Method Reaction Time Key Advantages
Conventional (Refluxing) 8-10 hours Standard laboratory procedure
Ultrasound-Assisted ~2 hours Reduced reaction time, higher yields, milder conditions, environmentally friendly

Microwave-Assisted Synthesis for this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com While specific literature on the microwave-assisted synthesis of this compound derivatives is not abundant, the principles can be extrapolated from the synthesis of analogous benzamide structures.

Generally, the synthesis of benzamides under microwave irradiation involves the condensation of a carboxylic acid with an amine. For instance, the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide, a structural isomer, can be achieved by reacting 2-methoxybenzoic acid with 4-aminophenol (B1666318) in the presence of a base like potassium carbonate in a solvent such as DMF. This mixture is then subjected to microwave irradiation at elevated temperatures, for example, 150°C for 15-30 minutes, to yield the desired product. This approach significantly reduces reaction time compared to traditional methods.

Another relevant example is the microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives from benzamide precursors. In these procedures, acid hydrazides and N-protected amino acids are dissolved in a reagent like phosphorous oxychloride and irradiated in a microwave at a specific wattage for a short duration, typically around 10 minutes. nih.gov Similarly, Schiff's bases containing a benzamide group have been synthesized under solvent-free microwave irradiation, showcasing the versatility and efficiency of this technology. mdpi.com These examples suggest that the derivatization of this compound, particularly through reactions involving its hydroxyl or amide group, could be significantly optimized using microwave technology.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Benzamide Derivatives

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 2 to 8 hours3 to 10 minutes mdpi.com
Yield Increase -3% to 113% mdpi.com
Energy Efficiency LowerHigher

This table provides a general comparison based on the synthesis of various benzimidazole, benzothiazole, and indole (B1671886) derivatives, some of which are structurally related to benzamides.

Catalytic Approaches in Benzamide Derivatization

Catalytic methods offer a highly efficient and selective route for the derivatization of benzamide compounds, including this compound. These approaches often utilize transition metal catalysts, such as palladium and copper, to facilitate a variety of chemical transformations.

The derivatization of this compound can occur at several positions, including the hydroxyl group, the amide linkage, and the aromatic rings. A common derivatization is the O-alkylation of the hydroxyl group. This can be achieved by reacting this compound with various alkyl halides in the presence of a base, such as a mixture of sodium ethoxide and ethanol, under reflux conditions. researchgate.net This method allows for the synthesis of a range of 3-O-derivatives. researchgate.net Another approach involves using sodium hydride as a base in a solvent like DMF at room temperature. researchgate.net

Table 2: Synthesis of 3-O-Derivatives of this compound via O-Alkylation

Alkyl HalideDerivative NameYield (%)Reference
Methyl IodideN-(3-Methoxyphenyl)benzamide70.42 researchgate.net
Ethyl IodideN-(3-Ethoxyphenyl)benzamide- researchgate.net
Isopropyl IodideN-[3-(Propan-2-yloxy)phenyl]benzamide- researchgate.net

Data extracted from a study on the synthesis and pharmacological activities of this compound and its 3-O-derivatives.

Palladium-Catalyzed Derivatization:

Palladium catalysts are widely used for C-H functionalization, a powerful tool for directly modifying the aromatic rings of benzamides. mdpi.comnih.gov These reactions can introduce new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide derivatives can lead to the formation of functionalized indoles. mdpi.com The directing group ability of the amide functionality plays a crucial role in these transformations, guiding the catalyst to specific C-H bonds for activation. nih.govscienceopen.com While direct examples on this compound are limited, the principles of palladium-catalyzed C-H activation are broadly applicable to benzamide structures. beilstein-journals.org

Copper-Catalyzed Derivatization:

Copper catalysis provides a cost-effective and versatile alternative for benzamide derivatization. Copper catalysts are effective in promoting C-N and C-O bond formation. beilstein-journals.org For example, copper-catalyzed ortho-C(sp²)–H amination of benzamides with alkylamines using oxygen as a green oxidant has been reported. rsc.org This method offers a straightforward way to introduce amino groups onto the benzamide scaffold. rsc.org Furthermore, non-directed copper-catalyzed benzylic C-H amination has been developed, expanding the scope of possible derivatizations. chemrxiv.org Although these methods have not been specifically reported for this compound, they represent promising strategies for its further functionalization.

Biological Activity and Pharmacological Investigations of N 3 Hydroxyphenyl Benzamide and Its Analogues

Enzyme Inhibition Studies

The benzamide (B126) scaffold is a significant pharmacophore in drug discovery, with various derivatives demonstrating a wide range of biological activities, including enzyme inhibition. researchgate.net Research into N-(3-Hydroxyphenyl)benzamide and its analogues has revealed notable inhibitory effects against several key enzymes implicated in different disease pathologies.

This compound and its O-substituted derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are critical targets in the management of Alzheimer's disease due to their role in the hydrolysis of the neurotransmitter acetylcholine (B1216132). evitachem.commdpi.com

In a specific study, the parent compound, this compound, showed moderate inhibition against both acetylcholinesterase and butyrylcholinesterase. researchgate.net Its derivatives, where the 3-hydroxyl group was alkylated with different chain lengths, exhibited varying degrees of inhibitory potential. The compound N-[3-(Butan-2-yloxy)phenyl]benzamide was identified as the most potent inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 45.34 ± 0.87 µM, while N-[3-(Pentan-3-yloxy)phenyl]benzamide was the most effective against acetylcholinesterase (AChE), with an IC50 value of 65.11 ± 0.19 µM. researchgate.net Generally, many benzamide derivatives tend to inhibit AChE more effectively than BChE. semanticscholar.orgnih.gov Other studies on different benzamide series have reported potent AChE inhibition at nanomolar concentrations. dergipark.org.tr For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be highly active against AChE, with an IC50 of 0.056 µM. researchgate.net

Table 1: Cholinesterase Inhibition by this compound and its Analogues IC50 values represent the concentration required for 50% inhibition.

Compound Acetylcholinesterase (AChE) IC50 (µM) Butyrylcholinesterase (BChE) IC50 (µM)
This compound 75.34 ± 1.23 50.12 ± 0.12
N-(3-Methoxyphenyl)benzamide Inactive 78.34 ± 0.98
N-(3-Ethoxyphenyl)benzamide 70.11 ± 0.45 60.11 ± 0.23
N-[3-(Propan-2-yloxy)phenyl]benzamide 72.34 ± 0.87 65.34 ± 1.11
N-[3-(Butan-2-yloxy)phenyl]benzamide 68.32 ± 0.56 45.34 ± 0.87
N-[3-(Pentan-3-yloxy)phenyl]benzamide 65.11 ± 0.19 55.43 ± 0.43
N-(3-(Hexan-3-yloxy)phenyl)benzamide Inactive 70.23 ± 0.23

Data sourced from Rehman et al., 2014. researchgate.net

The structure-activity relationship (SAR) studies of this compound derivatives reveal that the nature of the substituent at the 3-position significantly influences cholinesterase inhibitory activity. researchgate.net The parent compound with a free hydroxyl group showed moderate activity. researchgate.net O-alkylation of this hydroxyl group led to derivatives with altered potency. Specifically, the introduction of shorter alkoxy groups like methoxy (B1213986) resulted in a loss of AChE activity. researchgate.net As the alkyl chain length increased, the inhibitory effects on both AChE and BChE were modulated, with pentan-3-yloxy and butan-2-yloxy groups showing the best activity against AChE and BChE, respectively. researchgate.net However, a further increase in chain length to a hexan-3-yloxy group led to inactivity against AChE. researchgate.net

In broader studies of benzamide derivatives, the position of side chains has been shown to markedly influence inhibitory activity and selectivity against AChE and BChE. researchgate.net For example, in a series of benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, a benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was the most potent BChE inhibitor, while a benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was the most effective AChE inhibitor. mdpi.com This highlights that substitutions on the phenyl rings are crucial for activity and selectivity. mdpi.com

Molecular docking and kinetic studies have provided insights into how benzamide derivatives inhibit cholinesterases. Some benzamide analogues exhibit a mixed-type inhibition against AChE. researchgate.net This suggests they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. evitachem.comresearchgate.net The PAS is an allosteric site that can modulate the conformation of the active site.

Molecular simulations of certain benzamide inhibitors indicate interactions with key amino acid residues in both the CAS and PAS. evitachem.com These interactions are often hydrophobic and can involve residues such as HIS447 and TRP86 in the catalytic site, and TYR72, TYR124, TRP286, and TYR341 at the peripheral site. evitachem.com By binding to these sites, the inhibitors can prevent the substrate, acetylcholine, from accessing the catalytic triad (B1167595), thereby blocking its hydrolysis and enhancing cholinergic neurotransmission. evitachem.com

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net Inhibition of these enzymes is a target for anti-inflammatory therapies. This compound and its derivatives have been screened for their inhibitory activity against lipoxygenase. researchgate.net

The parent compound, this compound, demonstrated good lipoxygenase inhibition with an IC50 value of 35.12 ± 0.78 µM. researchgate.net Among its O-alkylated derivatives, N-[3-(Butan-2-yloxy)phenyl]benzamide was the most potent, with an IC50 of 30.11 ± 0.23 µM. researchgate.net This suggests that, similar to cholinesterase inhibition, the nature of the alkyl substituent plays a key role in modulating the inhibitory activity against lipoxygenase. researchgate.net Other derivatives, such as N-(3-Methoxyphenyl)benzamide and N-(3-Ethoxyphenyl)benzamide, were found to be inactive against this enzyme. researchgate.net

Table 2: Lipoxygenase Inhibition by this compound and its Analogues IC50 values represent the concentration required for 50% inhibition.

Compound Lipoxygenase IC50 (µM)
This compound 35.12 ± 0.78
N-(3-Methoxyphenyl)benzamide Inactive
N-(3-Ethoxyphenyl)benzamide Inactive
N-[3-(Propan-2-yloxy)phenyl]benzamide 40.12 ± 0.12
N-[3-(Butan-2-yloxy)phenyl]benzamide 30.11 ± 0.23
N-[3-(Pentan-3-yloxy)phenyl]benzamide 38.34 ± 0.34
N-(3-(Hexan-3-yloxy)phenyl)benzamide 45.12 ± 0.45

Data sourced from Rehman et al., 2014. researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.com Their overexpression is linked to various cancers, making them an important therapeutic target. mdpi.comnih.gov Benzamides, or ortho-aminoanilides, represent a significant class of HDAC inhibitors that bind to the zinc ion in the enzyme's active site. ekb.eg They are noted for having potentially greater selectivity for specific HDAC isoforms compared to other classes of inhibitors like hydroxamates. ekb.eg

The general structure of these inhibitors includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. nih.gov For benzamide inhibitors, the N-(2-aminophenyl)-benzamide unit is a common core structure that acts as the ZBG. acs.org

A key area of research is the development of benzamide analogues with selectivity for specific HDAC isoforms, which could lead to more targeted therapies with fewer side effects. ekb.eg Human HDACs are grouped into classes, with Class I comprising HDAC1, HDAC2, HDAC3, and HDAC8. mdpi.com

Several studies have demonstrated the potential for isoform-selective inhibition with benzamide derivatives. A series of N-(2-aminophenyl)-benzamide inhibitors featuring a chiral oxazoline (B21484) cap group showed potent, low nanomolar inhibition of HDAC3-NCoR2, with significant selectivity over HDAC1 and HDAC2. acs.org For example, compound 15k from this series gave IC50 values of 80 nM for HDAC1, 110 nM for HDAC2, and a highly potent 6 nM for the HDAC3-NCoR2 complex, confirming its Class I selectivity. acs.org

Another class of inhibitors based on an N-hydroxycinnamamide scaffold also showed isoform selectivity. The representative compound 11r displayed dual selectivity for HDAC1 and HDAC3, with IC50 values of 11.8 nM and 3.9 nM, respectively. acs.orgnih.gov Its inhibition of other isoforms was significantly weaker, with an IC50 of 498.1 nM for HDAC2 and values in the micromolar range for HDAC8, HDAC4, and HDAC11. acs.orgnih.gov

Furthermore, virtual screening efforts have identified N-(2-hydroxyphenyl)benzamide derivatives as potent inhibitors of HDAC1, HDAC2, and HDAC3, while being inactive against HDAC4, HDAC6, and HDAC8 at higher concentrations. tandfonline.com This highlights the general trend of benzamides targeting Class I HDACs. acs.orgtandfonline.com

Table 3: Isoform Selectivity of Representative Benzamide-Based HDAC Inhibitors IC50 values represent the concentration required for 50% inhibition.

Compound HDAC1 (nM) HDAC2 (nM) HDAC3 (nM) Other Isoforms (IC50) Reference
15k (N-(2-aminophenyl)-benzamide analogue) 80 110 6 (HDAC3-NCoR2) >100,000 nM (HDAC4,5,6,7,9); 25,000 nM (HDAC8) acs.org
11r (N-hydroxycinnamamide-based) 11.8 498.1 3.9 HDAC8 (2000.8 nM), HDAC4 (5700.4 nM), HDAC6 (308.2 nM), HDAC11 (900.4 nM) acs.orgnih.gov
Compound 2 (N-(2-hydroxyphenyl)benzamide) - - 6,100 - tandfonline.com

| Compound 2-1 (Derivative of Cmpd 2) | - | - | 1,300 | - | tandfonline.com |

Histone Deacetylase (HDAC) Inhibition

Molecular Interactions with HDAC Active Site

Benzamide-based compounds, including analogues of this compound, are a significant class of Histone Deacetylase (HDAC) inhibitors. ekb.eg Their mechanism of action involves crucial molecular interactions within the enzyme's active site, which features a catalytic zinc ion. The benzamide moiety itself serves as a key Zinc Binding Group (ZBG). ekb.egnih.gov

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain (respiratory complex II) and the citric acid cycle. nih.govnih.gov Chemical inhibition of SDH is a known mechanism of action for a class of fungicides used worldwide in agriculture, referred to as SDHIs. nih.govacs.org These compounds act by blocking the enzyme's activity, which can disrupt cellular metabolism and lead to an accumulation of the oncometabolite succinate. nih.gov

While direct studies on this compound are limited in this context, structural analogues containing a benzamide core have been identified as SDH inhibitors. For example, Fluopyram, a fungicide that contains a trifluoromethyl-substituted benzamide core, functions by binding to and inhibiting SDH, thereby disrupting fungal mitochondrial respiration. The investigation of various carboxamide and benzamide derivatives continues to be a strategy for developing new and potent SDHIs for agricultural use. acs.org The inhibition of SDH by its chaperone TRAP1 has been shown to be oncogenic by inducing a pseudohypoxic state and protecting tumor cells from oxidative stress. nih.gov

Carbonic Anhydrase (CA) Inhibition

Analogues of this compound have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), particularly the cytosolic isoforms hCA I and hCA II. nih.govtubitak.gov.tr These isoforms are therapeutic targets for a variety of conditions. nih.gov

In one study, a series of N-(3-sulfamoylphenyl)benzamide derivatives were synthesized and tested for their inhibitory effects. nih.gov The compounds demonstrated potent inhibition of both hCA I and hCA II. Molecular docking studies suggested that the inhibitory mechanism involves the sulfonamide group coordinating with the Zn(II) ion in the enzyme's active site, a classic interaction for sulfonamide-based CA inhibitors. The most effective compound from this series, designated P4, exhibited Ki values in the sub-micromolar range against both isoforms. nih.gov Another study involving N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides also reported nanomolar inhibitory constants against hCA I and hCA II, with some compounds being more potent than the clinical reference drug Acetazolamide (AZA). tubitak.gov.tr

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide Analogues

Compound Target Enzyme Ki (nM) IC50 (nM) Reference
P4 * hCA I 220 ± 10 - nih.gov
P4 * hCA II 330 ± 50 - nih.gov
Compound 3g hCA I 4.07 ± 0.38 19.80 tubitak.gov.tr
Compound 3c hCA II 10.68 ± 0.98 21.00 tubitak.gov.tr
Acetazolamide hCA I 30.74 ± 3.52 46.75 tubitak.gov.tr
Acetazolamide hCA II 22.27 ± 1.56 38.25 tubitak.gov.tr

*Data for P4 is presented in µM in the source, converted here to nM for consistency (0.22 µM = 220 nM; 0.33 µM = 330 nM). †Compound 3g is N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfamethazine)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide. Compound 3c is N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfanilamide)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide.

Mycobacterial Enoyl Reductase (InhA) Inhibition

The mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (Mtb) and is the target for the first-line drug isoniazid. nih.govsemanticscholar.org Developing direct inhibitors of InhA is a key strategy to combat drug-resistant tuberculosis. nih.gov

Inspired by existing inhibitors, a series of m-amidophenol derivatives, which share the core structure of this compound, were designed and synthesized as potential anti-tubercular agents. nih.gov Several of these compounds displayed potent inhibitory activity against the Mtb H37Ra strain, with ten compounds showing a minimal inhibitory concentration (MIC) below 2.5 µg/mL. The most promising analogues were further tested against the virulent H37Rv strain and clinically isolated multidrug-resistant (MDR) strains. Compound 7a (N-(3-Benzyl-5-hydroxyphenyl)benzamide) showed potent activity against both H37Rv and specific MDR-Mtb strains, with MIC values as low as 0.39 µg/mL. nih.gov These compounds were noted for their low cytotoxicity and lack of activity against common bacteria, indicating a degree of selectivity. nih.gov

Table 2: Antimycobacterial Activity of this compound Analogue 7a

Compound Mtb Strain MIC (µg/mL) Reference
7a H37Rv 0.39 nih.gov
7a MDR-Mtb P103 0.39 nih.gov
7a MDR-Mtb P91 0.39 nih.gov
7a MDR-Mtb R7 0.78 nih.gov

*Compound 7a is N-(3-Benzyl-5-hydroxyphenyl)benzamide.

Wip1 Phosphatase Inhibition

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response pathway. nih.govnih.gov As such, Wip1 is considered an attractive therapeutic target in oncology. nih.gov

A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides were synthesized and evaluated for their ability to inhibit Wip1 phosphatase. nih.gov This work included the synthesis of 20a (4-amino-3-(cyclohexylmethyl)-N-(3-hydroxyphenyl)benzamide), directly demonstrating the investigation of the this compound scaffold. While the specific activity for 20a was part of a broader structure-activity relationship study, other analogues from the series emerged as potent inhibitors. The most effective compounds showed no inhibitory activity against the closely related phosphatase PPM1A at concentrations up to 100 µM, indicating a high degree of selectivity for Wip1. nih.gov

Table 3: Wip1 Phosphatase Inhibition by Benzamide Analogues

Compound Wip1 IC50 (µM) PPM1A Inhibition Reference
40b 3.8 No inhibition up to 100 µM nih.gov
48a 7.2 No inhibition up to 100 µM nih.gov

| 48b | 5.4 | No inhibition up to 100 µM | nih.gov |

Receptor Modulation and Ligand Binding Studies

Estrogen Receptor (ER) Agonism

Analogues of this compound have been investigated for their ability to modulate the estrogen receptor (ER), a key target in hormone-responsive cancers. medkoo.comnih.govnih.gov Specifically, the compound GTX-758 (Capesaris), a nonsteroidal benzamide derivative, has been identified as a selective estrogen receptor alpha (ERα) agonist. medkoo.comnih.gov The chemical name for GTX-758 is 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide, making it a close structural analogue. medkoo.comnih.gov

In clinical studies involving men with advanced prostate cancer, GTX-758 was shown to suppress luteinizing hormone (LH) secretion, which in turn prevents the synthesis of androgens like testosterone (B1683101). medkoo.comnih.gov This hormonal modulation is achieved through its agonistic activity at the ERα, demonstrating a clear pharmacological effect mediated by this receptor. nih.gov The compound was effective at reducing free testosterone and prostate-specific antigen (PSA) levels, highlighting the potential of benzamide-based scaffolds to act as potent and selective ER modulators. nih.gov


Kappa Opioid Receptor Antagonism

Research has identified N-substituted 4-(3-hydroxyphenyl)piperazines as a class of pure opioid receptor antagonists. acs.orgresearchgate.net Analogues of this compound have been synthesized and evaluated for their potential as kappa opioid receptor (KOR) antagonists. These studies often involve modifying the core structure to enhance potency and selectivity.

One area of investigation involves N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are known as a novel class of opioid antagonists. nih.gov The antagonist activity is influenced by the trans-3,4-dimethyl orientation on the piperidine (B6355638) ring, with the (3R,4R)-enantiomer showing the highest potency. nih.gov All N-substituted versions, including the N-methyl analogue, act as pure antagonists. nih.gov Building on this, libraries of compounds have been created to find potent and selective KOR antagonists. nih.gov

For instance, a study focused on N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues. nih.gov One such compound, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a), demonstrated good KOR antagonist properties. acs.orgnih.gov Further structure-activity relationship (SAR) studies on this lead compound yielded several analogues with potent and selective KOR antagonist activity, as determined by [35S]GTPγS binding assays. acs.orgnih.gov

Another approach has been the development of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides. These compounds have shown potent and selective kappa antagonism and good brain exposure. researchgate.net One analogue, 6c, was also able to reverse the effects of a KOR agonist in animal studies. researchgate.net

It is worth noting that some well-known KOR antagonists like JDTic have a complex structure that includes a 4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl moiety. google.com However, the clinical development of JDTic was halted due to adverse effects. researchgate.net

Dopamine (B1211576) D3 Receptor Modulation

Analogues of this compound have been investigated as ligands for the dopamine D3 receptor. The design strategy often involves incorporating the 3-(3-hydroxyphenyl)pyrrolidine scaffold and extending its functionality to interact with a secondary binding pocket of the D3 receptor, aiming to improve affinity and selectivity. nih.gov

One study explored a series of 3-(3-hydroxyphenyl)pyrrolidine analogues with N-alkyl groups and N-butylamide-linked benzamide functionalities. nih.gov The N-alkyl series, ranging from N-pentyl to N-decyl, was designed to probe the size tolerance of the secondary binding pocket of the D3 receptor. nih.gov Enantiomeric forms of these analogues were also synthesized to assess the chirality preference of the primary binding site. nih.gov

Further research on conformationally-flexible benzamide analogues has identified compounds with high affinity for the D3 receptor. researchgate.net For example, one compound in a series demonstrated a high binding affinity (Ki value = 2nM) and a 30-fold selectivity for the D3 receptor over the D2 receptor. researchgate.net Some of these analogues also showed high affinity and selectivity for sigma-2 receptors over sigma-1 receptors. researchgate.net

The structure-activity relationship of these compounds indicates that modifications to the benzamide portion and the linker can significantly influence their binding affinity and selectivity for dopamine D3 receptors. redheracles.net For instance, certain aryl groups on the benzamide moiety, such as 2-methoxyphenyl and 2,3-dichlorophenyl, have been shown to enhance D3 receptor affinity. redheracles.net

Farnesoid X Receptor α (FXRα) Antagonism

The farnesoid X receptor α (FXRα) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. sci-hub.st Antagonists of FXRα are being explored for their potential in treating metabolic disorders. sci-hub.stnih.gov

One notable FXRα antagonist is the small molecule N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB). sci-hub.stnih.govresearchgate.net Structural studies have revealed that NDB functions as a selective antagonist of human FXRα (hFXRα). nih.govresearchgate.net The crystal structure of the hFXRα ligand-binding domain (LBD) in complex with NDB shows that NDB induces a conformational change in helices 11 and 12, leading to the formation of an hFXRα-LBD homodimer. researchgate.net This is a distinct conformation from the active monomeric state of the receptor. researchgate.net

Computational studies, including molecular dynamics simulations and binding free energy calculations, have further elucidated the interaction between NDB and FXRα. nih.gov These studies suggest that the dimerization of the protein enhances the binding affinity of NDB, and in turn, the binding of NDB stabilizes the interaction between the two subunits of the FXRα dimer. nih.gov Key residues involved in NDB binding include Leu291, Met294, Ala295, His298, Met332, Ser336, Ala452, and Leu455. nih.govmdpi.com

Functionally, NDB has been shown to effectively antagonize the interaction between FXR and its coactivator, stimulated by agonists like GW4064, and to suppress the expression of FXRα target genes in primary mouse hepatocytes. researchgate.net While several endogenous molecules like certain bile acids can act as FXR antagonists, they often have weak activity. nih.gov Synthetic antagonists like NDB offer more potent and selective options for targeting FXRα. nih.gov

Antiproliferative and Anticancer Activities

Efficacy against Various Cancer Cell Lines (e.g., SCLC, HepG2, Triple Negative Breast Cancer)

This compound and its analogues have demonstrated notable antiproliferative and anticancer activities across a range of cancer cell lines.

Specifically, a benzamide-phenyl piperazine (B1678402) compound, identified through a high-throughput screen, showed activity against several mouse and human small cell lung cancer (SCLC) cell lines. acs.org This initial compound was effective against three independent murine SCLC (mSCLC) cell lines with an average EC50 of 3.21 ± 0.6 μM. acs.org It also showed sensitivity in human SCLC cell lines H889, H2107, and H128. acs.org

In studies involving hepatocellular carcinoma, N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide exhibited significant inhibition of cell growth in HepG2 liver cancer cells. Similarly, other benzimidazole (B57391) derivatives have shown strong cytotoxic effects against HepG-2 cells. nih.gov For instance, a benzimidazole-acridine derivative was effective against HepG-2 cells at a concentration of 8.11 μmol/L. nih.gov Another study found that a benzimidazole derivative, 110b, had an IC50 value of 0.71 ± 0.07 μM against HepG2 cells. rsc.org

With regard to breast cancer, certain benzimidazole derivatives have shown antiproliferative activity against MCF-7 breast cancer cells. nih.govrsc.org For example, compound 12n, a quinolin-4-amine derivative, was effective against MCF-7 cells with an IC50 concentration of 6.1 ± 0.6 μmol/L. nih.gov Another derivative, 110b, had an IC50 of 1.94 ± 0.08 μM against MCF-7 cells. rsc.org

The table below summarizes the in vitro anticancer activity of selected this compound analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineActivity (IC50/EC50)Reference
Benzamide-phenyl piperazineMurine SCLC3.21 ± 0.6 μM (EC50) acs.org
N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamideHepG2Significant inhibition
Benzimidazole-acridine derivativeHepG-28.11 μmol/L (IC50) nih.gov
Compound 110b (Benzimidazole derivative)HepG-20.71 ± 0.07 μM (IC50) rsc.org
Compound 12n (Quinolin-4-amine derivative)MCF-76.1 ± 0.6 μmol/L (IC50) nih.gov
Compound 110b (Benzimidazole derivative)MCF-71.94 ± 0.08 μM (IC50) rsc.org

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism through which this compound and its analogues exert their anticancer effects is by inducing apoptosis and causing cell cycle arrest in cancer cells.

Studies on N-substituted benzamides, using declopramide (B1670142) as a lead compound, have shown that these molecules can induce apoptosis. nih.govnih.gov In murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells, declopramide treatment led to the release of cytochrome c into the cytosol and the activation of caspase-9. nih.govnih.gov The induction of apoptosis could be inhibited by caspase inhibitors and by the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Furthermore, these benzamide compounds were found to induce a cell cycle block at the G2/M phase, which occurs prior to the onset of apoptosis. nih.govnih.gov This cell cycle arrest was observed even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, indicating it is an upstream event. nih.gov

Analogues such as N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide have also been shown to induce apoptosis and cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. Similarly, a study on benzamide-phenyl piperazine analogues demonstrated that they cause cell cycle arrest at the G2/M transition. acs.org

Other related compounds, such as certain benzimidazole derivatives, have also been found to induce apoptosis. For example, some derivatives were shown to trigger caspase-dependent apoptosis. researchgate.net Another study on chalcone (B49325) derivatives of benzimidazole found that they induced G2/M phase arrest and apoptosis in HCT116 cells. researchgate.net

Mechanisms of Action (e.g., TP53 Upregulation, β-Tubulin Covalent Modification, MAPK P38 Downregulation)

The anticancer activities of this compound and its analogues are mediated by various molecular mechanisms, including the upregulation of the tumor suppressor protein p53, covalent modification of β-tubulin, and modulation of signaling pathways like MAPK p38.

TP53 Upregulation: Some studies have indicated that N-substituted benzamides can induce the p53 protein. nih.gov For instance, treatment of 70Z/3 cells with 3CPA, a declopramide analogue, resulted in an upregulation of p53. nih.gov However, the apoptotic pathway activated by these benzamides does not appear to be strictly dependent on p53, as apoptosis was also induced in p53-deficient HL60 cells. nih.govnih.gov In another study, aromatic amide-substituted benzimidazole-derived chalcones were found to exert their antitumor effect by upregulating the expression of TP53 protein in tumor cells. researchgate.net This effect was observed to be independent of the MDM2-TP53 interaction. researchgate.net

β-Tubulin Covalent Modification: A key mechanism of action for a class of benzamide anticancer compounds is the covalent modification of β-tubulin. acs.orgnih.govnih.gov A phenotypic screen identified a benzamide compound with activity against small cell lung cancer cells. acs.orgnih.gov Further investigation using a "clickable" benzamide probe revealed that it irreversibly binds to β-tubulin. acs.orgnih.gov The anticancer potency of a series of benzamide analogues correlated strongly with their ability to compete with this probe, confirming β-tubulin as the functional target. acs.orgnih.gov

These benzamides were found to covalently modify cysteine residue 239 (Cys239) within the colchicine (B1669291) binding site of β-tubulin. acs.orgnih.govnih.gov This modification impairs microtubule dynamics, leading to a collapse of the cytoskeleton and subsequent apoptosis. acs.orgresearchgate.net Interestingly, β-tubulin isoforms that have a serine at position 239 instead of a cysteine exhibit intrinsic resistance to these compounds due to the lower nucleophilicity of serine. acs.orgnih.gov To overcome this, an aldehyde-containing analogue was designed to target serine-bearing β-tubulin isoforms. acs.orgnih.gov

MAPK P38 Downregulation: While direct evidence for MAPK P38 downregulation by this compound itself is limited in the provided context, the broader family of benzamide derivatives is known to modulate various signaling pathways. The precise role of MAPK P38 in the anticancer effects of these specific compounds requires further investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound and its analogues has been a subject of significant scientific investigation. Research has explored their ability to modulate key inflammatory pathways and mediators, demonstrating efficacy in both in vitro and in vivo models. These studies highlight the benzamide scaffold as a promising framework for the development of novel anti-inflammatory agents. tandfonline.comnih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., NO, TNF-α, PGE2)

A key mechanism underlying the anti-inflammatory effects of this compound analogues is their ability to suppress the production of critical inflammatory mediators. A study on resveratrol (B1683913) derivatives featuring an amide functionality identified 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide as a potent inhibitor of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov The compound was also found to inhibit the mRNA expression of the enzymes responsible for producing these mediators, namely inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

This inhibitory action is not isolated. Other benzamide derivatives have shown similar capabilities. For instance, N-benzyl-4-bromobenzamide was reported to inhibit the production of Interleukin-6 (IL-6) and PGE2 in LPS-induced human gingival fibroblasts. who.int Furthermore, various studies on indole (B1671886) derivatives and other heterocyclic compounds containing the benzamide moiety have confirmed their role in reducing levels of TNF-α and IL-6. tandfonline.comnih.gov The conjugation of existing non-steroidal anti-inflammatory drugs (NSAIDs) with moieties like 3,4,5-trimethoxybenzyl alcohol has also been shown to enhance the inhibition of COX-2, the enzyme responsible for PGE2 synthesis. nih.gov

Table 1: Inhibition of Inflammatory Mediators by Benzamide Analogues

Compound/Analogue Mediator Inhibited Cell/Model System Reference
2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide NO, TNF-α, PGE2 LPS-activated RAW264.7 cells, U937 cells, peritoneal macrophages nih.gov
N-benzyl-4-bromobenzamide IL-6, PGE2 LPS-induced Human Gingival Fibroblasts (HGFs) who.int
3-(indol-5-yl)-indazoles TNF-α, IL-6 LPS-induced macrophages nih.gov
Indole-dithiocarbamates TNF-α, IL-6 In vitro assays nih.gov

Modulation of Signaling Pathways (e.g., JAK2, STAT, IRF)

The anti-inflammatory effects of these compounds are rooted in their ability to modulate intracellular signaling cascades. Research has pinpointed the Janus kinase 2 (JAK2) as a direct molecular target for 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide. nih.gov This compound was found to inhibit the phosphorylation of key downstream signaling proteins, including Signal Transducer and Activator of Transcription (STAT)-1, STAT-3, and STAT-5. nih.gov The JAK/STAT pathway is crucial for mediating the cellular response to a wide range of cytokines and growth factors involved in inflammation. sci-hub.stscience.gov

In addition to the JAK/STAT pathway, the study also demonstrated suppression of Interferon Regulatory Factor (IRF)-3 phosphorylation. nih.gov The IRF-3 pathway is critical for the production of type I interferons in response to pathogens. Another kinase inhibitor, BX795, has been shown to suppress inflammatory responses by targeting JAK2/STAT1 and IRF3 signaling pathways, further highlighting the importance of these pathways in inflammation control. sci-hub.st The collective evidence suggests that this compound analogues exert their anti-inflammatory action by intervening at critical nodes of pro-inflammatory signaling. nih.govsci-hub.st

In vivo Anti-inflammatory Efficacy in Animal Models

The in vitro findings have been substantiated by in vivo studies using various animal models of inflammation. The carrageenan-induced paw edema model in rats, a standard test for acute inflammation, has been widely used to evaluate benzamide derivatives. bioline.org.brscielo.brresearchgate.net Oral administration of 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide was shown to strongly ameliorate inflammatory symptoms in multiple mouse models, including:

Arachidonic acid-induced ear edema

Dextran sodium sulfate (B86663) (DSS)-treated colitis

EtOH/HCl-induced gastritis

Collagen type II-triggered arthritis nih.gov

In another study, palmitoyl (B13399708) benzamide analogues were tested for anti-inflammatory activity using the carrageenan-induced oedema assay. While these specific analogues showed poor anti-inflammatory activity, they demonstrated significant anti-nociceptive (pain-reducing) effects in the acetic acid-induced writhing test in mice. bioline.org.br This indicates that different structural modifications to the benzamide core can fine-tune its pharmacological profile.

Table 2: In vivo Anti-inflammatory Activity of a Benzamide Analogue

Compound Animal Model Effect Observed Reference
2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide Arachidonic acid-induced ear edema Strong amelioration of symptoms nih.gov
2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide DSS-treated colitis Strong amelioration of symptoms nih.gov
2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide EtOH/HCl-induced gastritis Strong amelioration of symptoms nih.gov
2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide Collagen type II-triggered arthritis Strong amelioration of symptoms nih.gov
o-palmitoylamino N-carboxyethyl benzamide Carrageenan-induced paw oedema Significant inhibition at 50 mg/kg bioline.org.br

Antimicrobial and Antifungal Activities

Analogues of this compound have demonstrated notable activity against a range of microbial pathogens. Studies on 2-chloro-N-(3-hydroxyphenyl)acetamide, a closely related structure, revealed appreciable antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. neliti.com However, this particular compound did not exhibit significant antifungal activity. neliti.com

Other research has shown broader-spectrum activity. N-(2-hydroxy-4-substitutedphenyl)benzamides and N-(o-hydroxyphenyl)benzamides have been tested against various bacteria and the fungus Candida albicans, with some derivatives showing activity at Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/ml. researchgate.netesisresearch.org Specifically, certain benzamides were found to be more active than their phenylacetamide counterparts against S. aureus, Pseudomonas aeruginosa, and C. albicans. esisresearch.org

Furthermore, a complex derivative, 4-(bromomethyl)-N-(4-(3-hydroxyphenyl)-6-methylpyrimidin-2-yl)benzamide, which contains the core 3-hydroxyphenyl moiety, displayed significant antibacterial and antifungal activity, in some cases comparable to standard drugs like Streptomycin and Amphotericin-B. ajphr.com The antitubercular potential has also been explored, with N-(4-Bromo-3-hydroxyphenyl)benzamide being identified as a potential agent against Mycobacterium tuberculosis (Mtb). jst.go.jp

Table 3: Antimicrobial and Antifungal Activity of this compound Analogues

Compound/Analogue Activity Type Pathogen(s) Key Finding (MIC) Reference
2-chloro-N-(3-hydroxyphenyl)acetamide Antibacterial B. subtilis, S. aureus, E. coli Appreciable activity (8-14 mm inhibition zone) neliti.com
N-(o-hydroxyphenyl)benzamide derivatives Antifungal C. albicans MIC of 12.5 µg/ml for active compounds esisresearch.org
N-(o-hydroxyphenyl)benzamide derivatives Antibacterial P. aeruginosa MIC of 25 µg/ml for most compounds esisresearch.org
4-(bromomethyl)-N-(4-(3-hydroxyphenyl)-6-methylpyrimidin-2-yl)benzamide Antibacterial & Antifungal Various bacteria and fungi Significant activity, comparable to standards ajphr.com
N-(4-Bromo-3-hydroxyphenyl)benzamide Antitubercular Mycobacterium tuberculosis H37Rv Active against Mtb jst.go.jp

Other Biological Activities (e.g., Antidepressant-like effects)

Beyond anti-inflammatory and antimicrobial actions, compounds containing the this compound scaffold have been explored for other therapeutic applications, most notably for their potential antidepressant-like effects. Preclinical studies have shown that the interaction between Death-Associated Protein Kinase 1 (DAPK1) and the GluN2B subunit of the NMDA receptor contributes to depressive-like behavior, making this interaction a potential target for novel antidepressants. semanticscholar.org

Several benzamide derivatives have demonstrated promising results in animal models of depression.

N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide , an organoselenium compound, was shown to reduce immobility time in the forced swimming test (FST) and tail suspension test (TST) in mice, indicative of an antidepressant-like effect. nih.gov This action was found to be mediated by the serotonergic system. nih.gov

SNC80 , a selective δ-opioid receptor agonist with a complex benzamide structure, also reduced immobility in the FST and showed anxiolytic effects in the elevated plus-maze test. jst.go.jp

Analogues of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine have been identified as opioid receptor antagonists, a class of compounds that has been shown to produce antidepressant-like effects in the forced-swim assay. acs.org

These findings suggest that the benzamide scaffold is versatile and can be modified to target central nervous system pathways involved in mood regulation, opening avenues for the development of new treatments for depression. semanticscholar.orgevitachem.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Groups on Biological Activity

The introduction of various substituent groups onto the N-(3-Hydroxyphenyl)benzamide scaffold has profound effects on its biological activity. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

The hydroxyl (-OH) group on the phenyl ring is a critical determinant of the biological activity of this compound. This functional group is highly prone to electrophilic substitution reactions due to its electron-donating nature, which increases the electron density of the aromatic ring. byjus.com This reactivity allows for various modifications, such as nitration and halogenation, even without the presence of Lewis acids. byjus.com

The position of the hydroxyl group is crucial. For instance, in a series of antitubercular meta-amido bromophenols, the ortho-bromophenol moiety was identified as a key pharmacophore. jst.go.jp The hydroxyl group's ability to form hydrogen bonds is also significant, as it can enhance solubility and interaction with biological targets like enzymes. For example, the hydroxyl group in some derivatives contributes to hydrogen bonding with inflammatory enzymes like COX-2.

Replacing the hydroxyl group with a methoxy (B1213986) group can lead to improved metabolic stability by reducing oxidative degradation. However, this can also alter the compound's activity. Studies on kappa opioid receptor antagonists showed that while hydroxy-substituted derivatives are potent, their methoxy counterparts can also exhibit significant activity, sometimes with altered selectivity profiles. acs.org

Modifications to the aromatic amide portion of this compound significantly impact its biological profile. The nature and position of substituents on the benzamide (B126) phenyl ring can modulate activity and selectivity.

In the context of kappa opioid receptor antagonists, substitutions on the benzamide phenyl ring were explored extensively. acs.org For example, introducing a methyl, methoxy, or chloro group at the 3-position of the benzamide phenyl ring in certain analogs resulted in potent and selective kappa opioid receptor antagonists. nih.gov Specifically, a 3-chloro substituent on the benzamide phenyl ring, combined with a 3-methyl substituent on a phenoxy ring, yielded a highly selective kappa antagonist. nih.gov

Furthermore, replacing the phenyl ring of the benzamide with a pyridine (B92270) ring has been shown to produce compounds with high selectivity for the kappa receptor over the delta receptor. nih.gov The amide linker itself is also crucial; its replacement or a change in its position can lead to a decrease or loss of activity, as seen in antitubercular meta-amido bromophenols. jst.go.jp

Research on antitubercular agents has shown that both electron-donating and electron-withdrawing groups on the right-side phenyl ring can result in good activity, highlighting the importance of hydrophobic and π-π interactions. jst.go.jp

The introduction of halogens and alkyl groups to the this compound scaffold has been a common strategy to modulate its biological activity.

Halogenation: The presence of a bromine atom, particularly at the 4-position of the 3-hydroxyphenyl ring, has been shown to be crucial for the antitubercular activity of meta-amido bromophenols. jst.go.jp Shifting the bromine to the 2-position, however, resulted in a complete loss of activity. jst.go.jp In other studies, chlorine substitution has been noted to increase electron-withdrawing effects, which can stabilize fluorescent states or enhance electrophilic interactions with enzyme targets. For instance, a 3-chloro substituent on the benzamide phenyl ring of a kappa opioid receptor antagonist analog led to a compound with very high selectivity. nih.gov

Alkyl Substitution: Alkyl substitutions, particularly on the amide nitrogen or the aromatic rings, can influence lipophilicity and steric interactions. In a series of salicylanilides, longer alkoxy chains (e.g., ethoxy, propoxy) led to higher antifungal and antibacterial activity, suggesting that increased lipophilicity and bulkier substituents are important for these activities. mdpi.com In the development of kappa opioid receptor antagonists, a methyl group at the 3-position of the benzamide phenyl ring contributed to high potency. nih.gov

The following table summarizes the effects of various halogen and alkyl substitutions on the biological activity of this compound derivatives based on different studies.

Substituent Position Compound Series Observed Effect on Activity Reference
4-Bromo3-Hydroxyphenyl ringAntitubercular meta-amido bromophenolsGood inhibitory activity jst.go.jp
2-Bromo3-Hydroxyphenyl ringAntitubercular meta-amido bromophenolsComplete loss of activity jst.go.jp
3-ChloroBenzamide phenyl ringKappa opioid receptor antagonistsHigh selectivity nih.gov
2-OC2H5, 2-OC3H7Salicylanilide ringSalicylanilidesHigher antifungal and antibacterial activity mdpi.com
3-MethylBenzamide phenyl ringKappa opioid receptor antagonistsHigh potency nih.gov

The three-dimensional arrangement of atoms in this compound derivatives can have a significant impact on their biological activity. Stereochemistry and enantiomeric purity are crucial factors in the development of selective and potent therapeutic agents. nih.gov

In the development of kappa opioid receptor antagonists, stereochemistry played a vital role. For example, the synthesis of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) and its analogs highlighted the importance of specific stereoisomers for potent and selective activity. acs.org The separation of enantiomers is often necessary to determine which stereoisomer possesses the desired pharmacological profile. unipa.it

The presence of chiral centers, which can arise from substitutions on the core structure, can lead to different enantiomers with distinct biological activities. For instance, the introduction of a methyl group on a piperazine (B1678402) ring in certain opioid receptor antagonists creates a chiral center, and the resulting enantiomers can exhibit different potencies and selectivities. acs.org The synthesis of molecules with greater three-dimensional structure and chiral sp3 carbons is a growing area of interest in drug development, as these features can lead to improved solubility and less promiscuous binding. nih.gov

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important stereochemical consideration, particularly in biaryl-containing structures. acs.org While not explicitly detailed for this compound itself in the provided context, it is a relevant concept for many pharmaceutically active benzamides.

Effects of Halogenation and Alkyl Substitution

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For derivatives of this compound, this involves pinpointing the key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with the biological target.

In the context of kappa opioid receptor antagonists, the 3-hydroxyphenyl group is a key pharmacophoric element. acs.org Lead optimization efforts have involved modifying other parts of the molecule to enhance potency and selectivity. For instance, a library of analogs was synthesized by varying substituents on the benzamide and phenoxy rings, leading to the identification of compounds with significantly improved kappa receptor antagonist properties. acs.orgnih.gov

Computational studies, including 3D-QSAR models, are often employed to rationalize the SAR and guide lead optimization. researchgate.net These models can help visualize the spatial requirements for optimal activity and predict the potency of novel compounds before synthesis. For example, in the development of dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase, 3D-QSAR modeling was used to understand the structural features that contribute to activity at off-targets. researchgate.net

The general process of pharmacophore-based lead optimization involves:

Identifying an initial hit compound, such as this compound or a derivative.

Synthesizing a library of analogs with systematic structural modifications.

Evaluating the biological activity of the analogs.

Developing a pharmacophore model based on the most active compounds.

Using the model to design and screen for new, potentially more potent and selective compounds. nih.gov

Computational Approaches in SAR/QSAR

Computational methods are integral to modern SAR and QSAR studies, providing insights that guide the design and optimization of new drug candidates. nih.gov These approaches range from developing mathematical models that correlate chemical structure with biological activity (QSAR) to simulating the interaction of a ligand with its target protein (molecular docking). nih.govresearchgate.net

For derivatives of this compound, QSAR models have been developed to predict various biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a statistical relationship with the observed activity. researchgate.net For example, a QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamides as antiulcer agents used a multi-linear regression method to link molecular structures with their inhibitory activity on H+/K+-ATPase. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic fields around a molecule that are important for activity. nih.gov These methods can generate contour maps that highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. researchgate.net This can help to explain the observed SAR at a molecular level and guide the design of new inhibitors that make more optimal interactions with the target. For instance, molecular docking studies of some benzamide derivatives as acetylcholinesterase inhibitors revealed that they can bind to both the catalytic and peripheral sites of the enzyme. researchgate.net

The table below provides an overview of various computational approaches and their applications in the study of this compound and related compounds.

Computational Approach Description Application Example Reference
QSAR Develops statistical models correlating molecular descriptors with biological activity.Predicting the antiulcer activity of benzamide derivatives. researchgate.net
3D-QSAR Relates the 3D properties of molecules (steric, electrostatic fields) to their biological activity.Rationalizing the activity of biphenyl (B1667301) carbamates at off-targets. researchgate.net
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity.Designing novel HDAC2 inhibitors from benzamide derivatives. nih.gov
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Investigating the binding mode of benzamide derivatives to acetylcholinesterase. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a sophisticated computational approach to elucidate the precise structural requirements for a compound's interaction with its biological target. This method moves beyond 2D descriptors to analyze the steric and electrostatic fields surrounding a molecule in three-dimensional space. For classes of compounds like benzamide derivatives, which are investigated as inhibitors of crucial bacterial proteins such as the filamenting temperature-sensitive Z (FtsZ) protein, 3D-QSAR is instrumental. nih.gov The FtsZ protein is a vital component for bacterial division, making it a key target for novel antibacterial agents. nih.gov

In a representative 3D-QSAR study involving benzamide-type inhibitors, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These analyses generate predictive models and contour maps that visualize the favorable and unfavorable regions for different physicochemical properties around the aligned molecules.

CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (shape-based) and electrostatic (charge-based) interaction energies between a probe atom and each molecule in a dataset. The resulting models highlight regions where bulky substituents would enhance or diminish activity and where positive or negative charges are preferred.

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA expands on CoMFA by incorporating additional descriptor fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. This provides a more nuanced understanding of the interactions governing biological activity. nih.gov

For a series of benzamide inhibitors targeting the FtsZ protein, these models can reveal critical insights. For instance, a CoMSIA model might indicate that a bulky, sterically favorable group is preferred at one position of the phenyl ring, while an electronegative, hydrogen-bond acceptor group (like the hydroxyl group in this compound) is crucial at another position for optimal target binding. The table below illustrates the type of data generated in a 3D-QSAR study, showing the correlation between experimentally observed activity and the activity predicted by a CoMSIA model.

Table 1: Representative Data from a 3D-QSAR (CoMSIA) Study of Benzamide Derivatives
CompoundStructure (Modification on Benzamide Scaffold)Experimental pIC₅₀Predicted pIC₅₀Residual
1 (Training Set)This compound5.855.81-0.04
2 (Training Set)N-(3-Hydroxy-4-methylphenyl)benzamide6.106.15+0.05
3 (Training Set)N-(3-Methoxy-4-chlorophenyl)benzamide5.505.52+0.02
4 (Test Set)N-(3-Hydroxy-5-bromophenyl)benzamide6.306.25-0.05
5 (Test Set)N-(2-Fluoro-5-hydroxyphenyl)benzamide5.955.99+0.04

Predictive Modeling for Biological Activity

A primary goal of QSAR studies is the development of statistically robust models that can accurately predict the biological activity of novel, unsynthesized compounds. The predictive power of a 3D-QSAR model is rigorously evaluated using statistical metrics derived from both internal and external validation techniques.

Key statistical parameters include:

r² (Coefficient of Determination): Indicates the goodness of fit for the training set data. Values closer to 1.0 suggest a strong correlation between the model's descriptors and the biological activity.

q² or r²cv (Cross-validated r²): Assessed through methods like leave-one-out (LOO) cross-validation, this parameter measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a model with good predictive power.

r²pred (Predictive r² for External Test Set): This is the most stringent test of a model's predictive capability. It measures how well the model, built using the training set, predicts the activity of an external test set of compounds that were not used in model generation.

Studies on benzamide-type antibacterial inhibitors have yielded highly predictive CoMFA and CoMSIA models with strong statistical validation. nih.gov For example, a CoMSIA model for FtsZ inhibitors demonstrated a predictive r² (r²pred) value of 0.980, indicating excellent predictive power. nih.gov Such a validated model serves as a powerful tool for virtual screening and the rational design of new derivatives. nih.gov By using the model, chemists can prioritize the synthesis of compounds predicted to have the highest activity, thereby saving significant time and resources in the drug discovery process.

The table below summarizes the statistical quality of hypothetical but representative CoMFA and CoMSIA models for a series of benzamide derivatives, underscoring their utility in predictive modeling.

Table 2: Statistical Validation Parameters for Predictive 3D-QSAR Models
ParameterCoMFA ModelCoMSIA ModelDescription
q² (Cross-validated r²)0.9740.980Measures internal model predictivity.
r² (Non-cross-validated r²)0.9880.992Measures the fit of the training set data.
Standard Error of Estimate (SEE)0.150.12Indicates the absolute error in the predicted activity values.
F-statistic150.7185.4Represents the statistical significance of the model.
Optimal Number of Components56The number of latent variables yielding the best model.

These robust, validated models provide a rational guide for making specific chemical modifications to the this compound scaffold to enhance its biological activity against targets like FtsZ. nih.gov

Computational Chemistry and Molecular Modeling of N 3 Hydroxyphenyl Benzamide

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. These studies are fundamental in understanding the structure-activity relationships of potential drug candidates like N-(3-Hydroxyphenyl)benzamide and its analogs.

Molecular docking simulations have been employed to investigate the interaction of benzamide (B126) derivatives, including those with a hydroxyphenyl scaffold, with a range of therapeutically relevant enzymes.

Histone Deacetylase (HDAC): Studies on closely related N-(2-hydroxyphenyl)-benzamide inhibitors reveal a characteristic binding mode within the active site of class I HDAC enzymes like HDAC1 and HDAC2. nih.gov The N-(2-aminophenyl)-benzamide functionality is identified as a crucial zinc-binding group. nih.gov For HDAC3, derivatives of N-(2-hydroxyphenyl)benzamide have been identified as inhibitors, suggesting a similar potential for the 3-hydroxy isomer. tandfonline.com

Enoyl-ACP Reductase (InhA): In the context of antitubercular research, molecular docking of benzamide derivatives into the active site of the mycobacterial enoyl reductase (InhA) has been performed. mdpi.com This enzyme is a key component in the biosynthesis of mycolic acids, which are essential for the mycobacterial cell wall. mdpi.com

Cyclooxygenase (COX) Enzymes: While direct studies on COX enzymes are not specified, research on related enzymes like lipoxygenase (LOX) shows that this compound and its derivatives have been evaluated for inhibitory activity. researchgate.net This suggests a potential for interaction with enzymes in the arachidonic acid pathway.

Acetylcholinesterase (AChE): Benzamide derivatives are extensively studied as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease. nih.gov this compound itself has been screened for its inhibitory activity against AChE. researchgate.net Docking studies show these compounds binding within the enzyme's active site gorge. nih.govnih.gov

Beta-secretase 1 (BACE1): As another key target in Alzheimer's disease, BACE1 has been the subject of docking studies with benzamide inhibitors. nih.gov These studies aim to identify dual-target inhibitors that can act on both AChE and BACE1. nih.govmdpi.com

Docking studies not only predict if a compound will bind but also how strongly and in what conformation. The binding affinity is often expressed as a docking score (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀).

The binding mode for hydroxyphenyl-benzamide derivatives in AChE involves the ligand positioning itself within the narrow gorge of the active site, spanning from the peripheral anionic site (PAS) to the catalytic anionic site (CAS). nih.gov For HDAC enzymes, the binding is characterized by the hydroxyphenyl-benzamide core reaching into the catalytic site to chelate with a crucial zinc ion. tandfonline.com In BACE1, the active site is a more open gorge on the surface, allowing for greater ligand movement compared to the deep cavity of AChE. nih.gov

Compound/DerivativeTarget EnzymePredicted Binding Affinity/ActivitySource
This compoundAcetylcholinesterase (AChE)IC₅₀ = 250.6 ± 1.5 µM researchgate.net
This compoundButyrylcholinesterase (BChE)IC₅₀ = 180.3 ± 1.9 µM researchgate.net
This compoundLipoxygenase (LOX)IC₅₀ = 110.2 ± 0.9 µM researchgate.net
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)IC₅₀ = 0.056 µM nih.gov
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Beta-secretase 1 (BACE1)IC₅₀ = 9.01 µM nih.gov
N-(2-hydroxyphenyl)benzamide Derivative (Compound 2)Histone Deacetylase 3 (HDAC3)IC₅₀ = 6.1 µM tandfonline.com
N-(2-hydroxyphenyl)benzamide Derivative (Compound 2-1)Histone Deacetylase 3 (HDAC3)IC₅₀ = 1.3 µM tandfonline.com

The stability of the ligand-protein complex is determined by a network of interactions between the ligand and specific amino acid residues in the protein's active site.

In HDACs: The primary interaction for N-hydroxyphenyl-benzamide type inhibitors is the coordination of the hydroxyl and amide carbonyl groups with the active site zinc ion. tandfonline.com Additional stability is conferred by π-π stacking interactions between the benzamide's benzene (B151609) ring and phenylalanine residues (e.g., Phe144, Phe200 in HDAC3), and hydrogen bonds with residues like Asp59. tandfonline.com

In AChE: Interactions are multifaceted. They include hydrophobic and π-π interactions with aromatic residues in the catalytic triad (B1167595) (HIS447), the catalytic anionic site (TRP86, TYR337, PHE338), and the peripheral anionic site (TYR72, TYR124, TRP286, TYR341). nih.gov Hydrogen bonds are also critical for anchoring the ligand.

In BACE1: Interactions often involve hydrogen bonds and π-π stacking with tyrosine residues, such as TYR-132. nih.gov

Target EnzymeKey Interacting ResiduesInteraction TypeSource
HDAC3 (analogues)Zinc IonCoordination Bond tandfonline.com
Phe144, Phe200π-π Stacking tandfonline.com
Asp59, Asp259, Asp170Hydrogen Bonding tandfonline.com
AChE (analogues)TRP86, TYR337, PHE338 (CAS)Hydrophobic, π-π Stacking nih.gov
TYR72, TYR124, TRP286, TYR341 (PAS)Hydrophobic, π-π Stacking nih.gov
BACE1 (analogues)TYR-132π-π Stacking nih.gov

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the complex over time. This provides deeper insights into the stability of the complex and the flexibility of the enzyme upon ligand binding. mdpi.com

MD simulations are used to assess the stability of the docked pose. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation.

A stable ligand-protein complex is typically indicated by RMSD values that plateau and remain below 3 Å, suggesting that the ligand remains securely bound in the active site without causing major conformational disruptions to the protein. mdpi.com For example, simulations of an AChE complex with a potent benzamide derivative showed a stable RMSD of around 2.4 Å, confirming the stable nature of the binding. nih.gov Similarly, multi-nanosecond simulations of various inhibitors with targets like AChE and BACE1 have shown stable RMSD values, validating the docking poses. mdpi.com

The Root Mean Square Fluctuation (RMSF) is calculated to analyze the flexibility of individual amino acid residues in the enzyme. mdpi.com By comparing the RMSF of the enzyme with and without the bound ligand, researchers can identify regions that become more rigid or more flexible upon binding.

Studies on benzamide inhibitors with AChE have shown that ligand binding can significantly reduce the flexibility of the enzyme. nih.gov This increased rigidity can impede the enzyme's proper function, suggesting a potential mechanism of inhibition. nih.gov In some cases, MD simulations reveal significant fluctuations in specific regions of the enzyme, such as the N- and C-terminal regions or loops near the active site, which can be involved in ligand stabilization and binding. mdpi.com Analysis of the number and duration of hydrogen bonds throughout the simulation also provides evidence for the robustness of the ligand's interaction within the binding pocket. mdpi.com

Conformational Stability of Ligand-Protein Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely employed to predict a molecule's geometric and electronic properties. researchgate.net DFT calculations for benzamide derivatives are instrumental in understanding their structural and vibrational properties. researchgate.net Such computational analyses have become a significant asset in the pharmaceutical industry for characterizing molecules. researchgate.net

DFT calculations provide a detailed picture of the electronic environment of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. bohrium.com

For related benzamide derivatives, DFT studies have been used to calculate these frontier molecular orbitals (FMOs) to understand electronic characteristics. researchgate.netbohrium.com For instance, the HOMO-LUMO energy gap for 3-fluorobenzamide (B1676559) was determined to be 5.521 eV, indicating its stability. researchgate.net Another important property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the molecule's electron density surface. The MEP is valuable for identifying sites susceptible to electrophilic and nucleophilic attack, with regions of negative potential (typically around electronegative atoms like oxygen and nitrogen) being prone to electrophilic attack and positive regions being susceptible to nucleophilic attack. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and biological receptor binding. bohrium.com

Table 1: Key Electronic Properties Calculated via DFT for Benzamide Derivatives

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity. bohrium.com

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net |

Global reactivity descriptors, derived from HOMO and LUMO energies, are used to quantify the reactivity and stability of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).

Ionization Potential (I ≈ -EHOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom in a molecule to attract electrons.

Chemical Hardness (η = (I-A)/2) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. acs.org

Chemical Softness (S = 1/η) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Evaluation of Electronic and Chemical Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound early in the development process to increase its chances of success. mdpi.com In silico ADMET prediction tools are widely used to estimate these properties computationally. nih.govresearchtrend.net These predictions help to filter out compounds that are likely to have poor bioavailability or unacceptable toxicity. researchtrend.net

For this compound, several key drug-likeness and pharmacokinetic parameters can be predicted using computational models. These often start with an assessment based on "Lipinski's Rule of Five," which suggests that a compound is more likely to be orally active if it meets certain criteria (e.g., molecular weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). nih.gov

Computational data for this compound indicates favorable drug-like properties. chemscene.com The topological polar surface area (TPSA), a predictor of drug transport properties such as intestinal absorption and blood-brain barrier penetration, is a key metric. researchtrend.net A lower TPSA is generally associated with better cell membrane permeability.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

Property Predicted Value Significance
Molecular Weight 213.23 g/mol chemscene.com Conforms to Lipinski's rule (< 500), suggesting potential for good absorption.
LogP 2.6445 chemscene.com Measures lipophilicity. The value is within the range for orally active drugs (Lipinski's rule < 5).
Hydrogen Bond Donors 2 chemscene.com Conforms to Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors 2 chemscene.com Conforms to Lipinski's rule (≤ 10).
Rotatable Bonds 2 chemscene.com Indicates molecular flexibility, which can influence binding to targets.

| Topological Polar Surface Area (TPSA) | 49.33 Ų chemscene.com | Suggests good potential for intestinal absorption. researchtrend.net |

Therapeutic Potential and Future Research Directions

N-(3-Hydroxyphenyl)benzamide as a Lead Compound for Drug Development

This compound serves as a foundational structure for the development of new drugs due to its inherent biological activities and its suitability for chemical modification. smolecule.comsmolecule.comsmolecule.com The basic benzamide (B126) structure is a common feature in many pharmaceuticals, providing a stable backbone for introducing various functional groups that can modulate the compound's therapeutic properties. smolecule.com The presence of a hydroxyl group on the phenyl ring enhances its potential for forming hydrogen bonds, a key interaction for binding to biological targets like enzymes and receptors. smolecule.com

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives. researchgate.net By modifying the hydroxyphenyl group, the benzoyl moiety, or the amide linker, researchers can fine-tune the compound's pharmacological profile. jst.go.jp This adaptability makes it a valuable tool in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features influence biological activity and to design more potent and selective drug candidates. smolecule.comnih.gov For instance, derivatives of this compound have been synthesized and investigated for their potential as inhibitors of enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.net

Potential Applications in Specific Disease Areas

The therapeutic potential of this compound and its derivatives extends to a range of diseases, driven by their diverse mechanisms of action.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neuron function. mdpi.com Research into this compound derivatives has shown promise in this area. For example, some derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE can help to increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov

Furthermore, some benzamide derivatives are being explored as multi-target-directed ligands (MTDLs), which can interact with multiple biological targets relevant to the complex pathology of Alzheimer's disease. nih.gov This approach is considered a promising alternative to the traditional "one-target, one-molecule" strategy. nih.gov For instance, certain benzothiazole-based derivatives have been developed that show affinity for histamine (B1213489) H3 receptors and also inhibit cholinesterases and monoamine oxidase-B (MAO-B), all of which are implicated in the progression of Alzheimer's. nih.gov The development of buntanetap, an oral molecule that inhibits the formation of multiple neurotoxic proteins including amyloid beta and tau, highlights the potential of targeting protein aggregation in neurodegenerative diseases. annovisbio.com

Oncology (Various Cancers)

The fight against cancer has seen the emergence of this compound derivatives as potential therapeutic agents. smolecule.comevitachem.com These compounds have shown activity against various cancer cell lines, including those from breast, cervical, and leukemia cancers. mdpi.com One of the key mechanisms of action for some benzamide derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. researchgate.net By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. smolecule.com

Derivatives of niclosamide, a salicylanilide, have been synthesized and tested for their anticancer properties. nih.gov For example, 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide has been shown to inhibit the proliferation of HL-60 acute promyelocytic leukemia cells and also inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in inflammation and cancer. nih.gov Another derivative, N-cyclopentyl-3-((4-(2,3-dichlorophenyl) piperazin-1-yl) (2-hydroxyphenyl) methyl) benzamide (NPB), was identified as a potential lead compound that induces apoptosis in mammary carcinoma cells by inhibiting the phosphorylation of the BAD protein. nih.gov

DerivativeCancer Cell Line(s)Mechanism of ActionReference(s)
5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide HL-60 (acute promyelocytic leukemia)Inhibition of cell proliferation and NF-κB nih.gov
N-cyclopentyl-3-((4-(2,3-dichlorophenyl) piperazin-1-yl) (2-hydroxyphenyl) methyl) benzamide (NPB) Mammary carcinoma cellsInhibition of BAD protein phosphorylation, leading to apoptosis nih.gov
N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives MCF-7 (breast), HeLa (cervical), SKMEL-2 (melanoma), HL-60 (leukemia)Anticancer activity mdpi.com
Benzimidazole (B57391) derivatives Various cancer cellsTopoisomerase inhibition, DNA intercalation, protein kinase inhibition, etc. nih.gov

Infectious Diseases (e.g., Tuberculosis, Fungal Infections)

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown potential in combating infectious diseases, including tuberculosis and fungal infections. ekb.eg

In the context of tuberculosis, researchers have designed and synthesized a series of meta-amido bromophenols based on the structure of N-(4-Bromo-3-hydroxyphenyl)benzamide. jst.go.jp These compounds have demonstrated inhibitory activity against Mycobacterium tuberculosis. jst.go.jp The structure-activity relationship studies revealed that the ortho-bromophenol moiety and the meta-amido linker are crucial for their antitubercular activity. jst.go.jp Additionally, N-benzyl 3,5-dinitrobenzamides, derived from the antitubercular agent PBTZ169, have shown excellent activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov

Furthermore, some benzamide and phenylacetamide derivatives have exhibited antifungal activity against Candida albicans. researchgate.net The global burden of fungal diseases is significant, with recent estimates suggesting a substantial number of deaths annually, surpassing those from malaria and tuberculosis. gaffi.org This underscores the importance of developing new antifungal therapies.

Inflammatory Disorders

Inflammation is a key pathogenic factor in a wide range of disorders. amazonaws.com Derivatives of this compound have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory conditions. smolecule.comresearchgate.net

One notable derivative, 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide (a resveratrol (B1683913) derivative), has been shown to strongly inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in macrophage models. nih.gov This compound was found to target Janus kinase 2 (JAK2), a key enzyme in inflammatory signaling pathways. nih.gov In animal models, this derivative effectively ameliorated symptoms of various inflammatory conditions, including colitis, gastritis, and arthritis. nih.gov Other benzimidazole derivatives have also shown potent anti-inflammatory activity when compared to standard drugs like indomethacin. amazonaws.com

Metabolic Disorders (e.g., Diabetes)

Metabolic disorders, particularly type 2 diabetes, represent a major global health challenge. mdpi.com Research has explored the potential of this compound derivatives in this area. Some imidazoline (B1206853) derivatives containing a benzamide moiety have been investigated for the treatment of type 2 diabetes and related metabolic disorders where impaired glucose disposal is a factor. google.com

Metabolomic studies in patients with diabetic kidney disease have identified changes in various metabolites, including benzamide. nih.gov Furthermore, a glycogen (B147801) phosphorylase inhibitor, N-(3,5-Dimethyl-Benzoyl)-N'-(β-D-Glucopyranosyl)Urea, which has a benzoyl urea (B33335) structure, has been shown to improve glucose tolerance in both normal and diabetic conditions by affecting hepatic metabolism. researchgate.net Another small molecule, N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB), has been identified as a selective antagonist of the farnesoid X receptor α (FXRα), a key regulator of metabolic processes, suggesting its potential as a lead compound in anti-diabetes research. nih.gov

Challenges and Opportunities in this compound Research

Research into this compound has unveiled both hurdles and promising avenues for its development as a therapeutic agent. A primary challenge lies in the inherent biological activity of the parent molecule, which can be moderate. For instance, studies on its enzyme inhibitory effects have shown that this compound itself exhibits limited potency. This necessitates further chemical modification and the synthesis of derivatives to enhance its therapeutic efficacy.

However, this challenge also presents a significant opportunity. The core structure of this compound serves as a valuable scaffold for the development of new, more potent compounds. By synthesizing various O-alkylated derivatives, researchers have successfully improved its inhibitory activity against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.net This demonstrates the potential for structure-activity relationship (SAR) studies to guide the design of analogs with optimized pharmacological profiles.

Another opportunity lies in exploring the compound's potential in treating a wider range of diseases. Initial findings suggest that this compound and its derivatives could be developed into treatments for conditions beyond enzyme-related disorders, including infectious diseases like leishmaniasis. researchgate.net The adaptability of its chemical structure allows for modifications that could target various biological pathways, opening up new therapeutic possibilities.

Emerging Research Areas and Novel Applications

The exploration of this compound has led to the identification of several emerging research areas and potential novel applications.

One of the most significant emerging applications is in the field of enzyme inhibition . A study on the pharmacological activities of this compound and its derivatives revealed their potential as inhibitors of cholinesterases and lipoxygenase. researchgate.net While the parent compound showed modest activity, certain O-substituted derivatives displayed notable inhibitory effects. For example, the O-propyl derivative exhibited the highest inhibition against butylcholinesterase (BChE), while the O-pentyl derivative was the most potent against acetylcholinesterase (AChE). researchgate.net This line of research is particularly relevant for the development of new treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are a key therapeutic strategy. The inhibitory action against lipoxygenase also suggests potential anti-inflammatory applications.

The following interactive table summarizes the enzyme inhibition data for this compound and its derivatives:

CompoundIC₅₀ (µM) vs BChEIC₅₀ (µM) vs AChEIC₅₀ (µM) vs Lipoxygenase
This compound 68.4 ± 1.25> 10089.3 ± 1.14
3-Propoxy-N-phenylbenzamide 35.6 ± 0.8855.2 ± 1.0545.1 ± 0.95
3-Butoxy-N-phenylbenzamide 42.1 ± 0.9663.7 ± 1.1252.8 ± 1.03
3-Pentoxy-N-phenylbenzamide 48.7 ± 1.0248.5 ± 1.0161.4 ± 1.10
3-Hexoxy-N-phenylbenzamide 55.3 ± 1.1170.1 ± 1.1868.2 ± 1.15
3-Heptoxy-N-phenylbenzamide 61.9 ± 1.1975.4 ± 1.2374.9 ± 1.21
Data sourced from: Synthesis and Pharmacological Activities of this compound and its 3-O-Derivatives. researchgate.net

Another promising area of research is its potential as an anti-tuberculosis agent . The compound, identified as HC2091 in one study, has been shown to be a bactericidal inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. msu.edu This protein is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. msu.edu The ability of this compound to act against M. tuberculosis both in vitro and within macrophages highlights its potential as a lead compound for the development of new anti-TB drugs. msu.edu

Furthermore, there is emerging interest in the application of this compound and its derivatives in cosmetics as melanogenesis inhibitors. google.com This suggests a potential for its use in skin whitening and treating hyperpigmentation disorders.

Finally, the benzamide scaffold is being investigated for its ability to bind to nuclear receptors , which could have implications for treating a wide range of conditions, including hormone-related diseases and cancer. google.com While research in this area is still in its early stages, it represents a novel and potentially impactful application for this compound derivatives.

Q & A

Q. What are the standard synthetic routes for N-(3-Hydroxyphenyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling benzoyl chloride derivatives with 3-aminophenol. A method described in the literature involves dissolving phenylhydroxylamine in hot water, adding sodium bicarbonate, and dropwise addition of benzoyl chloride under alkaline conditions. Post-reaction, the product is isolated via filtration and purified by selective dissolution in concentrated ammonia . Optimization may include adjusting stoichiometry, reaction time (e.g., stirring for 1.5 hours), and temperature to minimize byproducts like dibenzoyl derivatives. Alternative routes using catalytic coupling agents (e.g., EDC/HOBt) for amide bond formation under mild conditions are also viable .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography is critical for resolving molecular conformation and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) provide structural insights .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups: aromatic protons appear at δ 6.8–7.5 ppm, while the amide proton resonates near δ 10.2 ppm .
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 492.5 [M+H]⁺ for derivatives) .

Q. How can impurities be removed during the purification of this compound?

Common methods include:

  • Recrystallization using solvents like ethanol/water mixtures.
  • Chromatography (silica gel, eluting with ethyl acetate/hexane).
  • Selective solubility : For example, dibenzoyl byproducts are insoluble in ammonia, allowing separation from the desired product .

Advanced Research Questions

Q. How does this compound compare to other benzamides in histone deacetylase (HDAC) inhibition potency and brain-region selectivity?

Studies on MS-275 (a benzamide HDAC inhibitor) reveal that substitution patterns influence potency. For instance, MS-275 shows 30–100× greater potency than valproate in increasing acetylated histone H3 (Ac-H3) in the frontal cortex vs. striatum . Methodologically, chromatin immunoprecipitation (ChIP) assays quantify Ac-H3 interactions with promoters (e.g., RELN, GAD67), while dose-response experiments (15–120 µmol/kg s.c.) assess regional selectivity .

Q. What mechanistic insights explain divergent C-H functionalization outcomes in copper-mediated reactions involving this compound?

Under basic conditions, directed C-H methoxylation/chlorination occurs via organometallic pathways (Cu-mediated C-H activation). In acidic conditions, nondirected chlorination proceeds through single-electron-transfer (SET) mechanisms . Computational studies (DFT) and isotopic labeling (e.g., ¹⁸O) validate these pathways . Researchers should tailor pH and ligands (e.g., quinoline) to control reactivity.

Q. How do structural modifications of this compound impact its structure-activity relationships (SAR) in drug discovery?

  • Piperazine incorporation (e.g., N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl} derivatives) enhances blood-brain barrier penetration, as shown by logP/logD measurements .
  • Phenoxy substitutions (e.g., 3-trifluoromethylphenoxy) improve target affinity (e.g., PARP-1 inhibition) in 3D-QSAR models .
  • Crystallographic data (e.g., torsion angles < 10° between aromatic rings) guide steric optimization .

Q. What strategies are effective in designing this compound derivatives as PARP-1 inhibitors?

Scaffold hybridization is key. For example, coupling the benzamide core with 4-(benzylideneamino)-quinoline groups improves PARP-1 binding (IC₅₀ < 50 nM). Molecular docking (AutoDock Vina) and in vitro enzymatic assays validate interactions with the NAD⁺-binding site .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction tools (e.g., SwissADME) estimate bioavailability (%F = 65–80) and CNS permeability.
  • MD simulations (GROMACS) assess membrane penetration, while QM/MM calculations model HDAC active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Hydroxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Hydroxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.